Somatostatin-25

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C127H191N37O34S3 |

|---|---|

Molecular Weight |

2876.3 g/mol |

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |

InChI |

InChI=1S/C127H191N37O34S3/c1-66(142-105(177)78(36-18-21-46-128)147-107(179)81(39-24-49-138-126(134)135)148-110(182)83(43-44-99(172)173)151-108(180)82(40-25-50-139-127(136)137)152-120(192)95-42-26-51-163(95)123(195)68(3)144-106(178)84(45-53-199-6)146-103(175)67(2)143-119(191)94-41-27-52-164(94)124(196)90(59-97(133)170)158-104(176)76(131)62-165)102(174)141-61-98(171)145-92-64-200-201-65-93(125(197)198)160-117(189)91(63-166)159-122(194)101(70(5)168)162-116(188)87(56-73-32-14-9-15-33-73)157-121(193)100(69(4)167)161-111(183)80(38-20-23-48-130)149-114(186)88(57-74-60-140-77-35-17-16-34-75(74)77)155-113(185)86(55-72-30-12-8-13-31-72)153-112(184)85(54-71-28-10-7-11-29-71)154-115(187)89(58-96(132)169)156-109(181)79(150-118(92)190)37-19-22-47-129/h7-17,28-35,60,66-70,76,78-95,100-101,140,165-168H,18-27,36-59,61-65,128-131H2,1-6H3,(H2,132,169)(H2,133,170)(H,141,174)(H,142,177)(H,143,191)(H,144,178)(H,145,171)(H,146,175)(H,147,179)(H,148,182)(H,149,186)(H,150,190)(H,151,180)(H,152,192)(H,153,184)(H,154,187)(H,155,185)(H,156,181)(H,157,193)(H,158,176)(H,159,194)(H,160,189)(H,161,183)(H,162,188)(H,172,173)(H,197,198)(H4,134,135,138)(H4,136,137,139)/t66-,67-,68-,69+,70+,76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,100-,101-/m0/s1 |

InChI Key |

ULSWSROTDLVALI-YJEPMDBQSA-N |

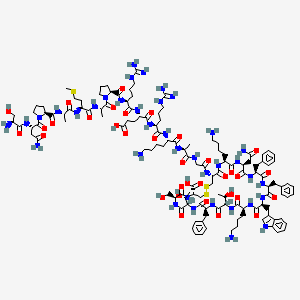

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Primary Structure of Ovine Hypothalamic Somatostatin-25

Introduction

Somatostatin is a neuropeptide hormone that plays a crucial role in regulating the endocrine system by inhibiting the secretion of various other hormones, including growth hormone and insulin.[1][2][3] It exists in two primary bioactive forms, Somatostatin-14 and Somatostatin-28, which are derived from the cleavage of a single preproprotein.[1][4] Ovine hypothalamic extracts have been a key source for the isolation and characterization of these peptides. This guide provides a detailed technical overview of the primary structure of a related peptide, this compound, isolated from ovine hypothalamus, focusing on its amino acid sequence, the experimental protocols used for its structural determination, and its associated signaling pathways.

Primary Structure of Ovine Hypothalamic this compound

Ovine hypothalamic this compound is a 25-amino acid peptide. Its structure is identical to that of ovine Somatostatin-28, with the exception that the first three N-terminal residues (Ser-Ala-Asn) are absent.[5][6][7] The primary structure was elucidated by Esch et al. in 1980.[5][7]

Amino Acid Sequence

The complete amino acid sequence of ovine hypothalamic this compound is presented below.

| Table 1: Amino Acid Sequence of Ovine Hypothalamic this compound |

| Sequence: Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH |

| A disulfide bridge connects the two Cysteine (Cys) residues.[4] |

Note: The original isolation found the methionine residue to be oxidized to methionine sulfoxide.[5][6]

Experimental Determination of Primary Structure

The determination of the primary structure of ovine this compound involved a multi-step process encompassing isolation, purification, sequencing, and confirmation.[5][6][7]

Experimental Workflow

The overall workflow for the structural determination of ovine hypothalamic this compound is depicted below.

References

- 1. Somatostatin - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Primary structure of ovine hypothalamic somatostatin-28 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Primary structure of ovine hypothalamic somatostatin-28 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of Somatostatin-25

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin-25 (SS-25) is a member of the somatostatin family of neuropeptide hormones, which are renowned for their potent inhibitory effects on endocrine and exocrine secretions, neurotransmission, and cell proliferation. As an N-terminally extended form of Somatostatin-14 (SS-14), SS-25, along with Somatostatin-28 (SS-28), represents one of the primary biologically active forms derived from the preprosomatostatin precursor. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its receptor binding, signaling pathways, and physiological effects. Detailed experimental protocols for key assays are provided, and signaling and experimental workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Somatostatin and its related peptides are pivotal regulators of numerous physiological processes. Discovered initially as an inhibitor of growth hormone (GH) secretion from the pituitary gland, the functional repertoire of somatostatins has expanded to include modulation of insulin and glucagon release, regulation of gastrointestinal motility and secretion, and control of cellular growth and differentiation. The biological effects of somatostatins are mediated through a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. This compound, a 25-amino acid peptide, demonstrates significant biological activity, often with greater potency and a longer duration of action compared to the more extensively studied Somatostatin-14.

Synthesis and Processing of this compound

This compound is not a direct product of gene transcription but rather a post-translational product of the preprosomatostatin gene. The process is as follows:

-

Transcription and Translation: The somatostatin gene is transcribed into mRNA, which is then translated into the 116-amino acid precursor protein, preprosomatostatin.

-

Signal Peptide Cleavage: The N-terminal signal peptide is cleaved to yield prosomatostatin.

-

Proteolytic Processing: Prosomatostatin undergoes tissue-specific endoproteolytic cleavage to generate the various active forms of somatostatin. Cleavage at a monobasic site yields Somatostatin-28. This compound is also derived from this precursor. Further processing of Somatostatin-28 can yield Somatostatin-14.

Receptor Binding and Affinity

Table 1: Comparative Binding Affinities (Ki in nM) of Somatostatin-14 and Somatostatin-28 for Human Somatostatin Receptors

| Receptor Subtype | Somatostatin-14 (Ki, nM) | Somatostatin-28 (Ki, nM) |

| SSTR1 | ~0.5 - 2.0 | ~0.5 - 2.0 |

| SSTR2 | ~0.1 - 1.0 | ~0.1 - 1.0 |

| SSTR3 | ~0.5 - 2.5 | ~0.5 - 2.5 |

| SSTR4 | ~1.0 - 5.0 | ~1.0 - 5.0 |

| SSTR5 | ~0.2 - 1.5 | ~0.1 - 0.8 |

Note: These values are approximate and can vary depending on the cell line and assay conditions. Data are compiled from multiple sources in the scientific literature.

Signaling Pathways

Upon binding to its cognate receptors, this compound initiates a cascade of intracellular signaling events primarily mediated by inhibitory G proteins (Gi/o). These pathways are crucial for its diverse biological effects.

Inhibition of Adenylyl Cyclase

A primary mechanism of action for all somatostatin receptors is the inhibition of adenylyl cyclase activity. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA). This pathway is fundamental to the inhibitory effects of somatostatin on hormone secretion.

References

Somatostatin-25: A Technical Guide to its Role in Growth Hormone Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin-25 (SST-25), a member of the somatostatin peptide family, plays a significant role in the regulation of the endocrine system, most notably in the potent inhibition of growth hormone (GH) secretion from the anterior pituitary. This document provides a comprehensive technical overview of SST-25, detailing its molecular characteristics, mechanism of action, and its relationship with other somatostatin isoforms. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the critical signaling pathways and experimental workflows involved in its inhibitory function. This guide is intended to serve as a valuable resource for researchers and professionals engaged in endocrinology, neurobiology, and the development of therapeutic analogs.

Introduction

Somatostatin is a key regulatory peptide hormone that exerts a wide range of inhibitory effects on endocrine and exocrine secretions, neurotransmission, and cell proliferation.[1] It is synthesized as a larger precursor, preprosomatostatin, which is then processed into several bioactive forms.[2] The two most well-characterized forms are Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28).[2] this compound is an N-terminally extended form of SST-14, and like its counterparts, it is a potent inhibitor of growth hormone (GH) release from the somatotroph cells of the anterior pituitary gland.[3] Understanding the specific role and mechanism of SST-25 is crucial for elucidating the nuanced regulation of the GH axis and for the rational design of novel therapeutic agents for conditions such as acromegaly and neuroendocrine tumors.

Molecular Profile of this compound

Structure and Synthesis

SST-25 is a 25-amino-acid peptide that shares the C-terminal 14 amino acids with SST-14, including the essential disulfide bridge between cysteine residues that forms a cyclic structure critical for its biological activity. It is derived from the differential processing of prosomatostatin, a 92-amino acid precursor.[2] The tissue-specific expression of prohormone convertases dictates the relative abundance of the different somatostatin isoforms.[2]

Relationship with SST-14 and SST-28

SST-14, SST-25, and SST-28 are all naturally occurring, biologically active products of the somatostatin gene.[2][3] While SST-14 is the predominant form in the central nervous system, SST-28 is more abundant in the gastrointestinal tract.[4] The N-terminal extension of SST-25 and SST-28 is thought to influence their pharmacokinetic properties and receptor binding affinities, potentially leading to differences in potency and duration of action compared to SST-14.[5] Studies have shown that SST-28 is more potent than SST-14 in inhibiting the secretion of several hormones, including growth hormone.[6]

Quantitative Data: Receptor Binding and Potency

While specific quantitative data for this compound is limited in the available literature, it has been reported that the naturally occurring somatostatins, including SST-25, exhibit high-affinity binding to all five somatostatin receptor subtypes (SSTR1-5).[3] The following tables summarize the available quantitative data for the closely related isoforms, SST-14 and SST-28, to provide a comparative context for the potential activity of SST-25.

Table 1: Binding Affinities (Ki in nM) of Somatostatin-14 and Somatostatin-28 for Human Somatostatin Receptor Subtypes (hSSTRs)

| Ligand | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 |

|---|---|---|---|---|---|

| SST-14 | ~1.0 | ~0.2 | ~1.0 | ~1.5 | ~0.8 |

| SST-28 | ~0.5 | ~0.1 | ~0.7 | ~1.0 | ~0.1 |

Note: These are approximate values compiled from multiple sources and may vary depending on the experimental conditions. The inhibition of growth hormone is primarily mediated by SSTR2 and SSTR5.

Table 2: Comparative Potency (IC50) of Somatostatin Isoforms in Growth Hormone Inhibition

| Isoform | Cell Type | Stimulus | IC50 (nM) | Reference |

|---|---|---|---|---|

| SST-14 | Rat Pituitary Cells | GHRH | ~0.1 | [7] |

| SST-28 | Rat Pituitary Cells | GHRH | ~0.03 | [8] |

| SST-25 | Not explicitly found | - | - | - |

Note: The lower IC50 value for SST-28 indicates a higher potency in inhibiting GHRH-stimulated GH release compared to SST-14.[8]

Mechanism of Growth Hormone Inhibition

SST-25, like other somatostatin isoforms, inhibits GH secretion from pituitary somatotrophs by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, primarily SSTR2 and SSTR5.[7][9] This interaction triggers a cascade of intracellular signaling events that culminate in the suppression of GH release.

Signaling Pathways

The binding of SST-25 to SSTR2 and SSTR5 activates inhibitory G proteins (Gi/o).[10][11] This leads to two main downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Giα subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12] Reduced cAMP levels lead to decreased protein kinase A (PKA) activity, which in turn reduces the phosphorylation of downstream targets involved in GH synthesis and exocytosis.

-

Modulation of Ion Channels: The Gβγ subunits released upon receptor activation can directly modulate the activity of ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels.[5][6] Both of these actions reduce the influx of Ca2+, a critical trigger for the fusion of GH-containing secretory vesicles with the plasma membrane.

Experimental Protocols

Somatostatin Receptor Binding Assay (Competitive)

This protocol outlines a method to determine the binding affinity of somatostatin analogs to specific receptor subtypes.

Methodology:

-

Membrane Preparation: Utilize purified cell membranes from a cell line overexpressing the somatostatin receptor subtype of interest (e.g., CHO-K1 cells expressing hSSTR2).[13]

-

Plate Preparation: Pre-soak a 96-well glass fiber filter plate with 0.1% polyethylenimine for 1 hour at room temperature.[13]

-

Incubation: In each well, incubate the cell membranes (e.g., 25 µ g/well ) with a constant concentration of a radiolabeled somatostatin analog (e.g., 0.05 nM of ¹²⁵I-[Tyr¹¹]-SST-14) and varying concentrations of the unlabeled competing ligand (e.g., SST-25, from 1 pM to 10 µM). The incubation is typically carried out for 1 hour at 27°C in an assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA).[13]

-

Washing: Aspirate the incubation mixture through the filters and wash multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.[13]

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand to generate a competition curve. Calculate the inhibition constant (Ki) using a suitable software package (e.g., GraphPad Prism) with a one-site fit model.[13]

In Vitro Growth Hormone Inhibition Assay

This protocol describes a method to quantify the inhibitory effect of SST-25 on GH secretion from primary pituitary cells.

References

- 1. Somatostatin-induced control of cytosolic free calcium in pituitary tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Imaging of intracellular calcium in rat anterior pituitary cells in response to growth hormone releasing factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Free intracellular Ca2+ concentration ([Ca2+]i) and growth hormone release from purified rat somatotrophs. II. Somatostatin lowers [Ca2+]i by inhibiting Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Somatostatin, an inhibitor of ACTH secretion, decreases cytosolic free calcium and voltage-dependent calcium current in a pituitary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nonpeptidyl somatostatin agonists demonstrate that sst2 and sst5 inhibit stimulated growth hormone secretion from rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Somatostatin inhibits growth hormone-releasing factor-stimulated adenylate cyclase activity in GH, cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Somatostatin receptors in pituitary somatotroph adenomas as predictors of response to somatostatin receptor ligands: A pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular basis for the selective G protein signaling of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of G-proteins in the dimerisation of human somatostatin receptor types 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Somatostatin inhibition of anterior pituitary adenylate cyclase activity: different sensitivity between male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide to the Precursors and Biosynthesis of Somatostatin-25

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin is a critical regulatory peptide hormone with two primary active forms, somatostatin-14 (S-14) and somatostatin-28 (S-28). These peptides play a crucial role in a multitude of physiological processes by inhibiting the secretion of various hormones, including growth hormone and insulin. While S-14 and S-28 are the most extensively studied isoforms, another endogenous neuropeptide, Somatostatin-25 (S-25), has also been identified. This guide provides a comprehensive technical overview of the precursors and biosynthetic pathway of this compound, intended for researchers, scientists, and professionals in drug development.

The Precursor: Preprosomatostatin

The journey to bioactive somatostatin peptides begins with the translation of the somatostatin gene into a 116-amino acid precursor protein known as preprosomatostatin. This initial translation product contains a 24-amino acid N-terminal signal peptide that directs the nascent polypeptide to the endoplasmic reticulum. Following translocation into the ER, the signal peptide is cleaved, yielding the 92-amino acid prohormone, prosomatostatin.

Prosomatostatin serves as the common precursor for all somatostatin isoforms. It undergoes a series of post-translational modifications, primarily proteolytic cleavage, within the trans-Golgi network and secretory granules to generate the various biologically active peptides.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is intricately linked to the processing of prosomatostatin to yield Somatostatin-28. This compound is a 25-amino acid peptide with the sequence SNPAMAPRERKAGCKNFFWKTFTSC. It represents a C-terminally truncated form of Somatostatin-28, lacking the first three N-terminal amino acids (Ser-Ala-Asn).

The generation of this compound and other somatostatin isoforms is a tissue-specific process, governed by the differential expression and activity of a class of enzymes known as prohormone convertases (PCs).

Key Enzymes in Prosomatostatin Processing

The proteolytic cleavage of prosomatostatin at specific sites is mediated by a family of subtilisin-like proprotein convertases. The primary enzymes implicated in this process are:

-

Prohormone Convertase 1/3 (PC1/3) and Prohormone Convertase 2 (PC2): These enzymes are crucial for cleavage at dibasic amino acid sites (e.g., Arg-Lys, Lys-Arg, Arg-Arg). The cleavage at the Arg-Lys site preceding the S-14 sequence is a critical step in the generation of S-14.

-

PACE4 and Furin: These convertases are thought to be involved in cleavage at monobasic sites, such as the arginine residue that is cleaved to produce S-28 from prosomatostatin.

The differential expression of these enzymes in various tissues leads to the observed differences in the relative abundance of S-14 and S-28. For instance, the brain predominantly produces S-14, while the gut primarily synthesizes S-28.

Quantitative Analysis of Prosomatostatin Processing

The processing of prosomatostatin is a highly regulated and tissue-specific process. The relative abundance of the different resulting peptides varies significantly across different tissues. The following table summarizes qualitative and some quantitative findings on the distribution of prosomatostatin-derived peptides.

| Tissue | Predominant Somatostatin Isoform(s) | Other Detected Peptides from Prosomatostatin | Quantitative Data/Notes |

| Human Brain (Cortical Areas) | Somatostatin-14 | High levels of proSS(1-76) | Minimal quantities of SS-28(1-12) are found.[1] |

| Rat Brain | Somatostatin-14 | SS-28(1-12) is a predominant molecular form. | Contrasts with the findings in the human brain.[1] |

| Stomach (Antrum) | Somatostatin-28 | Antrin (proSS 1-10) | Antrin concentration is high (117 +/- 13 pmol/g wet weight).[1] An inverse relationship between antrin and proSS(1-63) levels suggests a precursor-product relationship.[1] |

| Pig Pancreas | Somatostatin-14 | proSS 79-92; proSS 65-76; N-terminally extended proSS 65-76; two larger forms with proSS 20-36 sequence. | ProSS 1-10, 1-32, and 65-92 (Somatostatin-28) were not identified.[2] |

| Transgenic Mouse Anterior Pituitary | Somatostatin-14 and Somatostatin-28 | Processed almost exclusively to S-14 and S-28. | This tissue does not normally synthesize somatostatin.[3][4] |

| Transgenic Mouse Liver and Kidney | 6,000 Dalton somatostatin-like peptide | Synthesized much smaller quantities compared to the anterior pituitary.[3][4] |

Experimental Protocols

The study of somatostatin biosynthesis relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Pulse-Chase Analysis of Prosomatostatin Processing

This method is used to follow the synthesis and processing of prosomatostatin into its mature forms over time.

1. Cell Culture and Preparation:

- Culture a suitable cell line known to produce somatostatin (e.g., neonatal rat hypothalamic cells, or a transfected cell line like AtT-20 cells expressing preprosomatostatin) to near confluency.

- Wash the cells with a methionine/cysteine-free medium to deplete the intracellular pool of these amino acids.

2. Pulse Labeling:

- Incubate the cells for a short period (e.g., 15-30 minutes) in the methionine/cysteine-free medium supplemented with a radioactive amino acid, typically [³⁵S]methionine or [³⁵S]cysteine. This "pulse" labels newly synthesized proteins, including preprosomatostatin.

3. Chase:

- Remove the radioactive medium and wash the cells.

- Add a "chase" medium containing an excess of non-radioactive methionine and cysteine.

- At various time points (e.g., 0, 30, 60, 120, 240 minutes), harvest the cells and/or the culture medium.

4. Immunoprecipitation:

- Lyse the cells at each time point in a buffer containing protease inhibitors.

- Incubate the cell lysates and media with an antibody specific to somatostatin or a region of prosomatostatin.

- Precipitate the antibody-antigen complexes using protein A/G-agarose beads.

5. Analysis by SDS-PAGE and Autoradiography:

- Wash the immunoprecipitates to remove non-specifically bound proteins.

- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled proteins. The temporal disappearance of the prosomatostatin band and the appearance of bands corresponding to S-28, S-14, and other cleavage products can be quantified.

Protocol 2: In Vitro Cleavage Assay of Prosomatostatin by Prohormone Convertases

This assay directly assesses the ability of a specific prohormone convertase to cleave prosomatostatin.

1. Reagents and Substrates:

- Purified, recombinant prohormone convertase (e.g., PC1/3 or PC2).

- A substrate containing the cleavage site of interest. This can be full-length recombinant prosomatostatin or a synthetic peptide encompassing the cleavage site. The substrate may be radiolabeled or tagged (e.g., with a fluorescent marker) for detection.

- Reaction buffer optimized for the specific convertase (typically acidic pH, e.g., pH 5.5, and containing calcium).

2. Cleavage Reaction:

- In a microcentrifuge tube, combine the reaction buffer, the prosomatostatin substrate, and the purified prohormone convertase.

- Incubate the reaction at 37°C for a defined period (e.g., 1-4 hours). Include a negative control reaction without the enzyme.

3. Termination of Reaction:

- Stop the reaction by adding a denaturing agent (e.g., SDS-PAGE sample buffer) or by heat inactivation.

4. Analysis of Cleavage Products:

- Separate the reaction products using high-performance liquid chromatography (HPLC) or SDS-PAGE.

- If using HPLC, a reversed-phase column can be used to separate the intact substrate from the cleavage products based on their hydrophobicity. The fractions can be collected and analyzed by mass spectrometry to confirm the identity of the products.

- If using SDS-PAGE, the gel can be stained (e.g., with Coomassie blue or silver stain) or analyzed by autoradiography if a radiolabeled substrate was used. The appearance of bands corresponding to the expected cleavage products indicates enzyme activity.

Visualizing the Pathways and Workflows

Diagram 1: Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from its precursor.

Diagram 2: Experimental Workflow for Pulse-Chase Analysis

Caption: Workflow for pulse-chase analysis of somatostatin biosynthesis.

Conclusion

The biosynthesis of this compound is an integral part of the complex post-translational processing of prosomatostatin. Understanding the specific proteases involved, their tissue-specific expression, and the factors that regulate their activity is crucial for elucidating the diverse physiological roles of the somatostatin family of peptides. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the intricate mechanisms governing the production of this compound and its related peptides, with potential implications for the development of novel therapeutic agents targeting the somatostatin system.

References

- 1. Processing of prosomatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Processing and secretion of prosomatostatin by the pig pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Tissue-specific posttranslational processing of pre-prosomatostatin encoded by a metallothionein-somatostatin fusion gene in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Somatostatin Receptor Subtypes and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the five human somatostatin receptor (SSTR) subtypes, their binding affinities for the endogenous ligands somatostatin-14 (SST-14) and somatostatin-28 (SST-28), their primary signaling pathways, and the experimental protocols used to characterize them.

Introduction to Somatostatin and its Receptors

Somatostatin is a cyclic peptide hormone that acts as a potent inhibitor of a wide array of physiological processes. It regulates the endocrine system by inhibiting the secretion of hormones such as growth hormone, insulin, and glucagon, and also functions as a neurotransmitter.[1] The biological effects of somatostatin are mediated through a family of five distinct G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[2]

The two primary bioactive forms of somatostatin are a 14-amino acid peptide (SST-14) and an N-terminally extended 28-amino acid version (SST-28).[3] These two isoforms are generated from the precursor protein preprosomatostatin and are distributed in a tissue-specific manner.[3] The five SSTR subtypes share sequence homology but exhibit distinct pharmacological profiles, tissue distribution, and signaling pathway engagement, which allows for the diverse and specific actions of somatostatin.[3][4] Understanding the nuanced binding affinities and downstream consequences of receptor activation is critical for the development of subtype-selective therapeutic agents.

Somatostatin Receptor Binding Affinity

All five SSTR subtypes bind the endogenous ligands SST-14 and SST-28 with high affinity, generally in the nanomolar to subnanomolar range.[2] However, distinct preferences for either SST-14 or SST-28 exist among the subtypes, which contributes to their specialized physiological roles. For instance, SSTR5 displays a marked preferential affinity for SST-28, whereas SSTR1 and SSTR3 show a preference for SST-14.[5][6] SSTR2 binds both ligands with similarly high affinity.[7] The binding affinities, expressed as inhibition constant (Ki) values, are summarized in the table below.

Data Presentation: Ligand Binding Affinity for Human SSTR Subtypes

| Receptor Subtype | SST-14 Binding Affinity (Ki, nM) | SST-28 Binding Affinity (Ki, nM) | Ligand Preference | Reference |

| hSSTR1 | 0.25 | 1.1 | SST-14 | |

| hSSTR2 | 0.16 | 0.21 | Equal | |

| hSSTR3 | 0.5 | 0.8 | SST-14 | [5] |

| hSSTR4 | 1.1 | 2.2 | SST-14 | |

| hSSTR5 | 2.24 | 0.19 | SST-28 | [6] |

Note: Ki values are compiled from studies using cloned human receptors expressed in mammalian cell lines. Lower Ki values indicate higher binding affinity.

Signaling Pathways of Somatostatin Receptors

Upon agonist binding, all five SSTR subtypes couple to pertussis toxin (PTX)-sensitive inhibitory G-proteins (Gαi/o).[3] This interaction initiates a cascade of intracellular signaling events that mediate the inhibitory effects of somatostatin. The primary signaling pathways are:

-

Inhibition of Adenylyl Cyclase : The most common pathway involves the Gαi subunit directly inhibiting the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP attenuates the activity of protein kinase A (PKA), affecting numerous downstream cellular processes, including hormone secretion.[3]

-

Modulation of Ion Channels : SSTR activation regulates the activity of various ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces calcium influx.[3][8] Both mechanisms contribute to the inhibition of hormone and neurotransmitter release.

-

Activation of Phosphotyrosine Phosphatases (PTPs) : SSTRs can activate PTPs, such as SHP-1 and SHP-2.[9] This action counteracts the effects of receptor tyrosine kinases, leading to the dephosphorylation of key signaling molecules and contributing to the anti-proliferative effects of somatostatin.

-

Regulation of the MAPK/ERK Pathway : The mitogen-activated protein kinase (MAPK) pathway, also known as the ERK pathway, is a critical regulator of cell growth and differentiation.[9] SSTR activation can exert complex, often inhibitory, effects on this pathway, contributing to its anti-proliferative and pro-apoptotic actions.

Visualization: General SSTR Signaling Pathway

Experimental Protocols

Characterizing the binding and function of SSTRs involves a suite of standard pharmacological assays. Detailed methodologies for three key experiments are provided below.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of unlabeled SST-14 and SST-28 at a specific human SSTR subtype.

Materials:

-

Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing a single human SSTR subtype.

-

Radioligand: A high-affinity radiolabeled ligand, e.g., [125I-Tyr11]-SST-14 or [125I-Leu8,D-Trp22,Tyr25]-SST-28.

-

Test Ligands: Unlabeled SST-14 and SST-28.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled SST-14 or a suitable agonist.

-

Apparatus: 96-well microplates, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), vacuum filtration manifold, and a gamma counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled ligand), and competitor binding (radioligand + serial dilutions of test ligand, e.g., SST-28).

-

Reagent Addition: To each well, add:

-

50 µL of binding buffer (for total binding) OR 50 µL of non-specific control OR 50 µL of test ligand dilution.

-

150 µL of the cell membrane preparation (containing 5-20 µg of protein).

-

50 µL of the radioligand at a fixed concentration (typically near its Kd value).

-

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Washing: Quickly wash each filter 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filters and measure the radioactivity trapped on each filter using a gamma counter.

Data Analysis:

-

Calculate specific binding by subtracting the average counts from the non-specific binding wells from all other wells.

-

Plot the percentage of specific binding against the log concentration of the competitor ligand.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an SSTR agonist to inhibit adenylyl cyclase, thereby reducing intracellular cAMP levels. Since SSTRs are Gαi-coupled, a stimulator like forskolin is often used to first elevate cAMP to a measurable level.

Objective: To quantify the potency (EC50) of an SSTR agonist by measuring its inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the SSTR subtype of interest.

-

Assay Medium: e.g., HBSS or serum-free DMEM.

-

Stimulant: Forskolin.

-

Test Agonist: SST-14 or SST-28.

-

cAMP Detection Kit: A commercial kit based on HTRF (Homogeneous Time-Resolved Fluorescence), luminescence (e.g., GloSensor™), or ELISA.[3]

-

Apparatus: 96- or 384-well cell culture plates, and a plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Seeding: Seed cells into a 96- or 384-well plate and culture overnight to form a confluent monolayer.

-

Pre-incubation: Wash the cells with assay medium. Pre-incubate the cells with serial dilutions of the test agonist for 15-30 minutes at 37°C.

-

Stimulation: Add forskolin to all wells (except for baseline controls) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM). Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the detection kit manufacturer's protocol. This step releases the intracellular cAMP.

-

cAMP Detection: Add the detection reagents from the kit to the cell lysates. These reagents typically include a labeled cAMP analog and a specific antibody.

-

Incubation & Reading: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes) to allow the competitive binding reaction to occur.

-

Signal Measurement: Read the plate using a microplate reader. For HTRF, this involves measuring fluorescence at two wavelengths; for luminescence assays, it involves measuring light output.

Data Analysis:

-

Convert the raw signal (e.g., HTRF ratio or luminescence units) to cAMP concentrations using a standard curve run in parallel.

-

Plot the percentage inhibition of the forskolin response versus the log concentration of the agonist.

-

Fit the data to a dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition).

MAPK/ERK Phosphorylation Assay (Western Blot)

This assay visualizes the modulation of the MAPK/ERK signaling pathway by measuring the phosphorylation status of ERK1/2 kinases following receptor activation.

Objective: To determine if SSTR activation by an agonist leads to a change in the phosphorylation of ERK1/2.

Materials:

-

Cells & Culture Reagents: Cell line of interest, culture medium, serum-free medium for starvation.

-

Test Agonist: SST-14 or SST-28.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: BCA or Bradford assay kit.

-

Western Blot Reagents: SDS-PAGE gels, running and transfer buffers, PVDF or nitrocellulose membranes.

-

Antibodies:

-

Primary Antibody: Rabbit anti-phospho-ERK1/2 (p-ERK).

-

Probing Control: Rabbit or mouse anti-total-ERK1/2 (t-ERK).

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST.

-

Detection Substrate: Enhanced Chemiluminescence (ECL) substrate.

-

Apparatus: Gel electrophoresis and transfer equipment, imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Culture & Treatment:

-

Grow cells to 80-90% confluency.

-

Serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.

-

Treat cells with the SSTR agonist at various concentrations or for a time course (e.g., 5, 10, 30 minutes).

-

-

Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay to ensure equal loading.

-

SDS-PAGE: Normalize protein samples, mix with Laemmli sample buffer, and boil. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and then re-probed with the anti-total-ERK antibody, following the same incubation and detection steps.

Data Analysis:

-

Use densitometry software to quantify the band intensity for p-ERK and t-ERK for each sample.

-

Calculate the ratio of p-ERK to t-ERK to determine the relative level of ERK activation.

-

Compare the ratios across different treatment conditions to assess the effect of the SSTR agonist.

References

- 1. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A human somatostatin receptor (SSTR3), located on chromosome 22, displays preferential affinity for somatostatin-14 like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular cloning, functional characterization, and chromosomal localization of a human somatostatin receptor (somatostatin receptor type 5) with preferential affinity for somatostatin-28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

Physiological Effects of Somatostatin on the Endocrine System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin (SST) is a versatile peptide hormone that functions as a major inhibitory regulator within the endocrine system. Produced by a variety of tissues including the hypothalamus, pancreatic islets, and gastrointestinal tract, SST exerts its effects by binding to a family of five G-protein coupled receptors (SSTR1-5). It exists in two primary bioactive forms, SST-14 and SST-28, with other isoforms like SST-25 identified in non-mammalian species. This guide provides a comprehensive overview of the physiological actions of somatostatin on key endocrine axes, including the pituitary and pancreas. It details the underlying molecular signaling pathways, summarizes key quantitative data from foundational studies, and provides methodologies for essential experimental protocols used to investigate its function. This document serves as a technical resource for researchers and professionals in endocrinology and drug development.

Introduction to the Somatostatin System

The Somatostatin Peptide Family

Somatostatin is a cyclic polypeptide that originates from the precursor protein preprosomatostatin. Post-translational processing yields two principal active forms: a 14-amino acid peptide (SST-14) and an N-terminally extended 28-amino acid peptide (SST-28).[1][2] While SST-14 is predominant in the central nervous system and enteric nerves, SST-28 is more prominent in the intestinal mucosa and retina.[1] Other isoforms, such as Somatostatin-25, have been identified, particularly in lower vertebrates, where they exhibit similar inhibitory functions. Due to the extensive conservation of function across isoforms, and the preponderance of research on SST-14 and SST-28, this guide will refer to the collective physiological effects as those of "somatostatin," while specifying the isoform where data is available.

General Physiological Role

The primary function of somatostatin throughout the body is inhibitory.[2][3] It acts as a crucial "off-switch" for numerous physiological processes, most notably by suppressing the secretion of a wide array of hormones from the endocrine and exocrine systems.[1][3] This includes hormones from the pituitary gland, pancreatic islets, and the gastrointestinal (GI) tract.[3] Beyond its endocrine roles, somatostatin also functions as a neurotransmitter in the central nervous system and inhibits the proliferation of both normal and cancerous cells.[3]

Somatostatin Receptors (SSTRs)

Somatostatin mediates its diverse biological effects by binding to five distinct G-protein coupled receptor subtypes: SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.[1][4] These receptors are widely distributed throughout the body, but their expression patterns vary, which accounts for the tissue-specific actions of somatostatin. In endocrine tissues, SSTR2 and SSTR5 are the predominant subtypes.[4] SSTR2, in particular, is considered dominant in mediating the inhibition of growth hormone, glucagon, and insulin.[1][4] All five receptors couple to inhibitory G-proteins (Gi), leading to a common set of initial signaling events upon activation.[1]

Core Physiological Effects on the Endocrine System

The Hypothalamic-Pituitary Axis

Somatostatin, produced by neurosecretory neurons in the hypothalamus, is a key regulator of anterior pituitary function.[5] It is released into the hypophyseal portal blood system, through which it travels to the anterior pituitary to exert its inhibitory effects.[5]

-

Inhibition of Growth Hormone (GH): Somatostatin is the primary physiological inhibitor of GH secretion from pituitary somatotrophs, directly opposing the stimulatory effects of Growth Hormone-Releasing Hormone (GHRH).[5]

-

Inhibition of Thyroid-Stimulating Hormone (TSH): It also directly inhibits the release of TSH from thyrotrophs.[1]

-

Other Pituitary Hormones: Somatostatin can inhibit the secretion of other anterior pituitary hormones, including prolactin (PRL).[3][5]

References

Somatostatin-25: A Technical Guide to its Expression in Central and Peripheral Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin is a multifaceted regulatory peptide that exerts a wide range of inhibitory effects on endocrine and exocrine secretion, neurotransmission, and cell proliferation.[1] It is synthesized from a larger precursor molecule, pre-prosomatostatin, which is processed into prosomatostatin.[2] Prosomatostatin, in turn, is cleaved to produce two primary bioactive forms: somatostatin-14 (SS-14) and the N-terminally extended somatostatin-28 (SS-28).[2] While SS-14 and SS-28 are the most extensively studied isoforms, other cleavage products of prosomatostatin, such as somatostatin-25, also exist.

This technical guide provides a comprehensive overview of the expression of somatostatin, with a focus on the available information regarding this compound, in both central and peripheral tissues. It details the signaling pathways, offers in-depth experimental protocols for detection and quantification, and presents quantitative data where available. It is important to note that while the methodologies described are applicable to this compound, the majority of quantitative expression data in the scientific literature pertains to the more abundant SS-14 and SS-28 isoforms.

Data Presentation: Somatostatin Expression in Central and Peripheral Tissues

The following tables summarize the relative expression levels of somatostatin in various tissues. The data is primarily based on radioimmunoassay (RIA) and immunohistochemistry (IHC) studies, which often measure total somatostatin-like immunoreactivity (SLI) or focus on the major isoforms, SS-14 and SS-28. Specific quantitative data for this compound is limited in the current literature.

Table 1: Somatostatin Expression in Central Nervous System Tissues

| Brain Region | Species | Reported Concentration/Expression Level | Reference(s) |

| Hypothalamus | Rat | High concentration, similar to pancreas and stomach | [3] |

| Cerebral Cortex | Human | High density of receptors, particularly in deeper layers (V-VI) | [4] |

| Hippocampus | Human | High density of receptors in CA1 and dentate gyrus | [4] |

| Amygdala | Human | High density of receptors in most nuclei | [4] |

| Basal Ganglia | Human | Very high receptor density in nucleus caudatus and nucleus accumbens | [4] |

| Brainstem | Mammalian | High levels of immunoreactivity | [5] |

Table 2: Somatostatin Expression in Peripheral Tissues

| Tissue | Species | Reported Concentration/Expression Level | Reference(s) |

| Pancreas (Islet D-cells) | Rat | High concentration, similar to hypothalamus and stomach | [3] |

| Stomach (Antrum) | Rat | High concentration | [3] |

| Duodenum | Rat | Lower concentration than stomach and pancreas | [3] |

| Jejunum | Rat | Lower concentration than stomach and pancreas | [3] |

| Visceral Adipose Tissue | Human | Expressed and secreted during inflammation and sepsis | [6] |

| Gastrointestinal Tract | General | Accounts for ~65% of total body somatostatin in rats | [1] |

Somatostatin Signaling Pathways

Somatostatin exerts its biological effects by binding to a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[7] The activation of these receptors triggers several intracellular signaling cascades, the most prominent of which is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, affects various downstream effectors, including protein kinase A (PKA) and ion channels.

Experimental Protocols

Accurate quantification and localization of this compound in tissues rely on sensitive and specific immunoassays and histological techniques. Below are detailed protocols for Radioimmunoassay (RIA) and Immunohistochemistry (IHC).

Radioimmunoassay (RIA) for Somatostatin

RIA is a highly sensitive method for quantifying peptide levels in tissue extracts and biological fluids.

1. Tissue Extraction:

-

Rapidly dissect and weigh the tissue of interest on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 2 M acetic acid.

-

Boil the homogenate for 10 minutes to inactivate proteases.

-

Centrifuge at 10,000 x g for 30 minutes at 4°C.

-

Collect the supernatant and lyophilize.

-

Reconstitute the lyophilized extract in RIA buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 0.5% BSA and 0.1% Triton X-100) for analysis.

2. RIA Procedure (Competitive Binding):

-

To a series of polystyrene tubes, add 100 µL of RIA buffer for total binding and non-specific binding (NSB) tubes, or 100 µL of somatostatin standards or unknown samples in duplicate.

-

Add 100 µL of diluted anti-somatostatin antibody (specific for the desired somatostatin isoform) to all tubes except the NSB tubes.

-

Add 100 µL of RIA buffer to the NSB tubes.

-

Vortex all tubes and incubate for 24 hours at 4°C.

-

Add 100 µL of ¹²⁵I-labeled somatostatin (tracer) to all tubes.

-

Vortex and incubate for another 24 hours at 4°C.

-

Separate antibody-bound from free tracer using a second antibody precipitation method (e.g., goat anti-rabbit IgG) or charcoal adsorption.

-

Centrifuge, decant the supernatant, and count the radioactivity of the pellet in a gamma counter.

-

Construct a standard curve by plotting the percentage of bound tracer against the concentration of somatostatin standards.

-

Determine the concentration of somatostatin in the unknown samples by interpolation from the standard curve.

Immunohistochemistry (IHC) for Somatostatin

IHC allows for the visualization of somatostatin-expressing cells and their distribution within the tissue architecture.

1. Tissue Preparation:

-

Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the tissue and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue by immersing it in a series of sucrose solutions (10%, 20%, 30%) in PBS.

-

Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

-

Cut 10-20 µm thick sections on a cryostat and mount them on charged glass slides.

2. Staining Procedure:

-

Wash the sections three times in PBS for 5 minutes each.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate buffer, pH 6.0).

-

Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.

-

Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

-

Incubate with the primary antibody against somatostatin, diluted in blocking solution, overnight at 4°C in a humidified chamber.

-

Wash the sections three times in PBS for 10 minutes each.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488), diluted in blocking solution, for 2 hours at room temperature in the dark.

-

Wash the sections three times in PBS for 10 minutes each in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the slides with an anti-fade mounting medium and coverslip.

-

Visualize the staining using a fluorescence microscope.

Conclusion

Somatostatin is a critical regulatory peptide with a widespread distribution in both the central and peripheral nervous systems. While the expression and function of its primary isoforms, SS-14 and SS-28, have been extensively characterized, there is a notable scarcity of specific quantitative data for this compound. The experimental protocols detailed in this guide provide robust methods for the detection and quantification of somatostatin peptides and can be adapted for the specific investigation of this compound. Further research is warranted to elucidate the precise tissue distribution, concentration, and physiological role of this less-abundant isoform, which may unveil novel therapeutic targets for a variety of pathological conditions.

References

- 1. Somatostatin: Likely the most widely effective gastrointestinal hormone in the human body - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory Mechanisms of Somatostatin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Somatostatin: abundance of immunoreactive hormone in rat stomach and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distribution of somatostatin receptors in the human brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Somatostatinergic systems: an update on brain functions in normal and pathological aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of chronic administration of somatostatin on rat exocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The Role of Somatostatin in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Somatostatin-25 In Vitro Cell-Based Assays

Introduction

Somatostatin-25 is a biologically active peptide derived from the C-terminus of pro-somatostatin. It is a potent agonist of the somatostatin receptors (SSTRs), particularly the SSTR2 subtype, which is a G-protein coupled receptor (GPCR). Activation of SSTR2 by this compound initiates a cascade of intracellular signaling events that are crucial in various physiological processes, including the inhibition of hormone secretion and cell proliferation. Consequently, SSTR2 is a significant target for drug development in oncology and endocrinology. These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound and other SSTR2-targeting compounds.

Somatostatin Receptor 2 (SSTR2) Signaling Pathway

Upon binding of an agonist like this compound, the SSTR2 receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gi/o family. This activation triggers multiple downstream signaling cascades:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels (Ca2+) and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

-

Activation of MAPK/ERK Pathway: SSTR2 activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK), through pathways involving tyrosine phosphatases like SHP-1 and SHP-2.

-

Receptor Internalization: Prolonged agonist exposure leads to the phosphorylation of the intracellular domains of the receptor, promoting the recruitment of β-arrestin and subsequent receptor internalization into endosomes.

SSTR2 Signaling Pathway

Data Presentation: Quantitative Analysis of Somatostatin Agonist Activity

The following table summarizes typical quantitative data for somatostatin analogs in various SSTR2-mediated assays.

| Assay Type | Cell Line | Ligand | Parameter | Value |

| cAMP Inhibition | CHO-K1 (rat SSTR2) | Somatostatin-14 | EC50 | 350 pM[1] |

| cAMP Inhibition | GC pituitary cells | Somatostatin-14 | EC50 | 35 nM[2] |

| Receptor Internalization | HEK293 (human SSTR2) | Somatostatin-14 | Half-time | ~3 minutes[3] |

| Calcium Mobilization | AR42J (rat SSTR2) | Somatostatin-14 | - | Dose-dependent increase |

Experimental Protocols

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP, typically stimulated by forskolin.

cAMP Assay Workflow

Materials:

-

CHO-K1 cells stably expressing human SSTR2 (e.g., from FenicsBIO)[4]

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS)

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

-

This compound

-

Forskolin

-

cAMP detection kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP dynamic 2 kit)

-

White, opaque 96-well or 384-well microplates

Protocol:

-

Cell Plating: Seed the CHO-K1/SSTR2 cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Procedure: a. Gently remove the culture medium from the wells. b. Add 50 µL of the this compound dilutions or vehicle control to the respective wells. c. Incubate for 30 minutes at 37°C. d. Add 50 µL of forskolin solution (at a final concentration that stimulates a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control. e. Incubate for 30 minutes at 37°C.

-

cAMP Detection: a. Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit. This typically involves adding a lysis buffer containing detection reagents (e.g., antibody-cryptate and cAMP-d2). b. Incubate for 1 hour at room temperature.

-

Data Analysis: a. Read the plate on a compatible plate reader (e.g., for HTRF, read fluorescence at 665 nm and 620 nm). b. Calculate the ratio of the two emission wavelengths and plot the data as a function of this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.

ERK Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2 in response to SSTR2 activation.

Materials:

-

HEK293 cells stably expressing human SSTR2

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium for starvation

-

Assay buffer (e.g., HBSS)

-

This compound

-

Phospho-ERK1/2 assay kit (e.g., AlphaScreen SureFire, Meso Scale Discovery, or ELISA-based kits)

-

96-well tissue culture plates

Protocol:

-

Cell Plating and Starvation: a. Seed HEK293/SSTR2 cells in a 96-well plate at a density of 20,000-40,000 cells per well. b. After 24 hours, replace the medium with serum-free medium and incubate for an additional 18-24 hours to reduce basal ERK phosphorylation.

-

Compound Treatment: a. Prepare dilutions of this compound in assay buffer. b. Remove the starvation medium and add the compound dilutions to the cells. c. Incubate for 5-10 minutes at 37°C.

-

Cell Lysis and Detection: a. Lyse the cells according to the protocol of the chosen phospho-ERK assay kit. b. Transfer the lysate to the detection plate if required. c. Add the detection reagents (e.g., antibodies against total ERK and phospho-ERK). d. Incubate as recommended by the manufacturer.

-

Data Analysis: a. Read the plate on a suitable instrument. b. Normalize the phospho-ERK signal to the total ERK signal. c. Plot the normalized signal against the concentration of this compound and determine the EC50.

Receptor Internalization Assay

This assay measures the agonist-induced translocation of SSTR2 from the cell surface to intracellular compartments.

Receptor Internalization Workflow

Materials:

-

HEK293 cells stably expressing a tagged SSTR2 (e.g., GFP-SSTR2 or HA-SSTR2).

-

Glass-bottom imaging plates or coverslips.

-

This compound.

-

Paraformaldehyde (PFA) for cell fixation.

-

If using an epitope tag, a primary antibody (e.g., anti-HA) and a fluorescently labeled secondary antibody.

-

DAPI for nuclear staining.

-

Confocal microscope or high-content imaging system.

Protocol (for GFP-tagged SSTR2):

-

Cell Plating: Seed HEK293/SSTR2-GFP cells onto glass-bottom plates.

-

Agonist Treatment: a. Treat the cells with various concentrations of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

-

Cell Fixation and Staining: a. Wash the cells with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash again with PBS. d. Mount with a mounting medium containing DAPI.

-

Imaging and Analysis: a. Acquire images using a confocal microscope. b. Quantify the degree of internalization by measuring the fluorescence intensity in intracellular vesicles compared to the plasma membrane. Software can be used to define cellular compartments and measure fluorescence redistribution. c. Plot the percentage of internalized receptors against time or agonist concentration.

Calcium Mobilization Assay

This assay detects transient increases in intracellular calcium concentration upon SSTR2 activation.

Materials:

-

AR42J cells (endogenously expressing SSTR2) or other suitable cell line (e.g., CHO-K1/SSTR2 co-expressing a G-protein like Gαq/i5 to couple to PLC).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a no-wash calcium assay kit).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound.

-

A fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader with automated injection capabilities.

Protocol:

-

Cell Plating: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.

-

Dye Loading: a. Remove the culture medium. b. Add the calcium-sensitive dye solution to the cells. c. Incubate for 30-60 minutes at 37°C, followed by incubation at room temperature for 30 minutes, as per the dye manufacturer's instructions.

-

Calcium Measurement: a. Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading. b. Use the instrument's injector to add this compound at various concentrations. c. Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

-

Data Analysis: a. The change in fluorescence intensity (peak minus baseline) reflects the intracellular calcium mobilization. b. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50.

References

- 1. The rat SSTR2 somatostatin receptor subtype is coupled to inhibition of cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Constitutive Somatostatin Receptor Subtype 2 Activity Attenuates GH Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fenicsbio.com [fenicsbio.com]

Application Notes and Protocols for Somatostatin-28 Radioimmunoassay (RIA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the quantitative determination of Somatostatin-28 using a competitive radioimmunoassay (RIA). This document is intended for professionals in research and drug development who require a sensitive and specific method to measure Somatostatin-28 levels in various biological samples.

Introduction

Somatostatin is a peptide hormone that plays a crucial role in regulating the endocrine system, affecting neurotransmission, and influencing cell proliferation. It exists in two primary active forms, Somatostatin-14 (S-14) and Somatostatin-28 (S-28), which are derived from the cleavage of a single preproprotein. Somatostatin-28 is an extended version of S-14 and has distinct physiological functions. The quantification of Somatostatin-28 is essential for understanding its role in various physiological and pathological processes, including its function as an inhibitor of growth hormone, insulin, and glucagon secretion.

Radioimmunoassay (RIA) is a highly sensitive and specific technique used for measuring the concentration of antigens, such as hormones, in biological fluids. The principle of a competitive RIA is based on the competition between a known amount of radiolabeled antigen and an unknown amount of unlabeled antigen (from the sample) for a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

Principle of the Assay

The Somatostatin-28 RIA is a competitive immunoassay. In this assay, a constant amount of specific antibody and 125I-labeled Somatostatin-28 (tracer) are incubated with a standard or an unknown sample. The Somatostatin-28 in the standard or sample competes with the 125I-labeled Somatostatin-28 for the binding sites on the antibody. After incubation, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the antibody-bound fraction is then measured in a gamma counter. The concentration of Somatostatin-28 in the sample is determined by comparing the measured radioactivity with a standard curve generated using known concentrations of Somatostatin-28.

Data Presentation

Assay Performance Characteristics

| Parameter | Value | Reference |

| Sensitivity (Lower Limit of Detection) | 10 pg/mL | |

| 1.8 pg/mL | ||

| 6 pmol/L | ||

| Intra-Assay Coefficient of Variation (CV) | 12% | |

| 9.1% - 12.8% | ||

| 12.2% | ||

| Inter-Assay Coefficient of Variation (CV) | 15% | |

| 14% - 30% | ||

| 14.2% | ||

| Standard Curve Range | 6 pmol/L - 6 nmol/L | |

| 0 - 125 pmol/L | ||

| Recovery of Exogenous Somatostatin | 78% |

Normal and Experimental Values

| Sample Type | Condition | Somatostatin-28 Concentration | Reference |

| Human Plasma | Fasting (09:00 hours) | 17 - 81 pg/mL | |

| Human Plasma | Basal | 11.5 +/- 5.80 pg/mL | |

| Rat Pancreas | Total S-28(1-12) LI | 1.56 pmol/mg protein | |

| S-28(1-12) | 0.83 pmol/mg protein | ||

| S-14 LI | 2.07 pmol/mg protein |

Experimental Protocols

Reagent Preparation

-

RIA Buffer: Prepare a suitable buffer for reconstituting reagents and diluting samples. A common buffer is a phosphate-based buffer containing a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.

-

Somatostatin-28 Standard: Reconstitute the lyophilized Somatostatin-28 standard with RIA buffer to a known stock concentration. Prepare a series of dilutions from the stock to create the standard curve (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 pg/mL).

-

125I-Labeled Somatostatin-28 (Tracer): Reconstitute the tracer with RIA buffer to the recommended activity (e.g., 8,000-10,000 cpm/100 µL).

-

Primary Antibody: Dilute the anti-Somatostatin-28 antibody to the optimal working concentration as determined by antibody titration experiments.

-

Second Antibody (Precipitating Antibody): If using a double-antibody separation method, reconstitute the second antibody (e.g., Goat Anti-Rabbit IgG) with RIA buffer.

-

Normal Serum: If using a double-antibody separation method, reconstitute the normal serum (e.g., Normal Rabbit Serum) with RIA buffer.

-

Wash Buffer: Prepare a wash buffer, typically the RIA buffer, for washing the precipitate.

-

Sample Preparation: For plasma samples, extraction of Somatostatin-28 may be necessary to remove interfering substances. A common method is extraction using Sep-Pak C18 cartridges. Acidify the plasma, pass it through the cartridge, wash the cartridge, and then elute the peptide.

Assay Procedure

-

Pipetting:

-

Pipette 100 µL of standard, control, or unknown sample into appropriately labeled tubes.

-

Add 100 µL of the primary anti-Somatostatin-28 antibody to each tube (except the total

-

Experimental Use of Somatostatin-28 in Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-28 (SST-28) is a biologically active peptide derived from the cleavage of its precursor, prosomatostatin. It is one of the two major bioactive forms of somatostatin, the other being somatostatin-14 (SST-14). SST-28 exerts its physiological effects by binding to a family of five G-protein coupled receptors, termed somatostatin receptors (SSTR1-5), which are often overexpressed in various cancer cells. This differential expression makes SST-28 and its analogs promising candidates for targeted cancer therapy. These application notes provide an overview of the experimental use of SST-28 in cancer research, including its mechanism of action, protocols for key in vitro and in vivo experiments, and a summary of its binding and efficacy data.

Mechanism of Action

The antitumor effects of Somatostatin-28 are mediated through both direct and indirect mechanisms.

Direct Effects:

-

Inhibition of Cell Proliferation: Upon binding to its receptors, particularly SSTR2, SSTR3, and SSTR5, SST-28 can initiate signaling cascades that lead to cell cycle arrest.[1] This is often achieved through the activation of phosphotyrosine phosphatases (PTPs), which can dephosphorylate key signaling molecules involved in cell growth, such as those in the MAPK (mitogen-activated protein kinase) pathway.[2]

-

Induction of Apoptosis: Activation of SSTR3 has been specifically linked to the induction of programmed cell death, or apoptosis, in cancer cells.[1] This can involve the upregulation of pro-apoptotic proteins like Bax and the activation of caspase cascades.

Indirect Effects:

-

Inhibition of Angiogenesis: SST-28 can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[3] This is achieved by interfering with the signaling of pro-angiogenic factors like vascular endothelial growth factor (VEGF).

-

Modulation of the Tumor Microenvironment: Somatostatin can also influence the tumor microenvironment by inhibiting the secretion of growth factors and hormones that promote tumor growth, and by modulating immune responses.[3]

Signaling Pathways

The binding of SST-28 to its receptors triggers a cascade of intracellular events. A primary mechanism is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways. Furthermore, SST-28 can modulate the activity of various kinases and phosphatases, including the MAPK pathway (ERK1/2), PI3K/Akt pathway, and activate phosphotyrosine phosphatases (PTPs), ultimately leading to anti-proliferative and pro-apoptotic effects.[2][5]

Data Presentation

Somatostatin-28 Receptor Binding Affinity

The affinity of SST-28 for different somatostatin receptor subtypes is a critical determinant of its biological activity. The dissociation constant (Kd) or the inhibition constant (Ki) are commonly used to quantify this affinity, with lower values indicating higher affinity.

| Receptor Subtype | Ligand | Kd/Ki (nM) | Cell/Tissue Source | Reference |

| SSTR (unspecified) | [Leu8,D-Trp22,125I-Tyr25] SS-28 | 0.25 | Hamster Insulinoma Membranes | [6] |

| SSTR (unspecified) | Somatostatin-28 | 1 | Hamster Insulinoma Membranes | [6] |

| SSTR2 | Somatostatin-28 | Similar to SST-14 | Rat Cerebral Cortex | [6] |

| SSTR4 | Somatostatin-28 | Slightly higher affinity than for SSTR2 | CHO cells expressing human SSTR4 |

Note: Direct IC50 values for the anti-proliferative effects of Somatostatin-28 on various cancer cell lines are not consistently reported in the public literature. The anti-proliferative effects are often described qualitatively or in comparison to other somatostatin analogs.

Experimental Protocols

Experimental Workflow Overview

The following diagram outlines a typical workflow for evaluating the anticancer effects of Somatostatin-28 in a preclinical setting.

Protocol 1: Somatostatin Receptor Binding Assay

This protocol is for determining the binding affinity of SST-28 to somatostatin receptors on cancer cell membranes using a competition binding assay with a radiolabeled somatostatin analog.

Materials:

-

Cancer cell line of interest (e.g., CHO-K1 cells overexpressing a specific human SSTR subtype)

-

Membrane preparation from the cancer cell line

-

Somatostatin-28 (SST-28)

-

Radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-somatostatin-14)

-

Assay Buffer: 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 0.2% BSA

-

96-well filter plates (1.2 µm glass fiber)

-

Polyethylenimine (PEI)

-

Scintillation counter

Procedure:

-

Plate Preparation: Pre-soak the 96-well filter plates in 0.1% PEI for 1 hour at room temperature.

-

Reaction Mixture Preparation:

-

Prepare serial dilutions of unlabeled SST-28 in assay buffer (e.g., from 1 pM to 10 µM).

-

In each well of the filter plate, add:

-

25 µg of cell membrane preparation.

-

A fixed concentration of the radiolabeled somatostatin analog (e.g., 0.05 nM 125I-[Tyr11]-somatostatin-14).

-

Varying concentrations of unlabeled SST-28.

-

-

Include control wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled ligand, e.g., 1 µM).

-

-

Incubation: Incubate the plate for 1 hour at 27°C with moderate shaking.

-

Washing: Aspirate the incubation mixture through the filters. Wash the filters six times with 200 µL of ice-cold wash buffer per well.

-

Radioactivity Counting: Remove the filters from the plate and measure the radioactivity using a gamma counter.

-

Data Analysis:

-